molecular formula C18H23N9O4 B14488120 L-Histidyl-L-histidyl-L-histidine CAS No. 64134-27-6

L-Histidyl-L-histidyl-L-histidine

Cat. No.: B14488120
CAS No.: 64134-27-6
M. Wt: 429.4 g/mol
InChI Key: STOOMQFEJUVAKR-KKUMJFAQSA-N
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Description

L-Histidyl-L-histidyl-L-histidine is a tripeptide composed of three histidine residues Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and metal ion binding

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-histidine typically involves the stepwise coupling of histidine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first histidine residue to a solid resin. Subsequent histidine residues are then coupled using activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The final tripeptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms are used to produce the tripeptide. The fermentation broth is then subjected to downstream processing, including purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.

    Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.

    Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of 2-oxo-histidine, while substitution reactions can yield various histidine derivatives.

Scientific Research Applications

L-Histidyl-L-histidyl-L-histidine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide interactions and metal ion binding.

    Biology: The tripeptide is involved in studying enzyme mechanisms and protein folding.

    Medicine: It has potential therapeutic applications, including wound healing and anti-inflammatory effects.

    Industry: It is used in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-histidine involves its ability to bind metal ions through the imidazole side chains of histidine residues. This binding can influence enzyme activity, protein structure, and cellular signaling pathways. The tripeptide can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

L-Histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides, such as:

    Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-aging properties.

    Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant and anti-glycation effects.

    Anserine: Similar to carnosine but with a methylated histidine residue, found in birds and fish.

This compound is unique due to its tripeptide structure, which provides multiple histidine residues for metal ion binding and potential therapeutic applications.

Properties

CAS No.

64134-27-6

Molecular Formula

C18H23N9O4

Molecular Weight

429.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1

InChI Key

STOOMQFEJUVAKR-KKUMJFAQSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

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